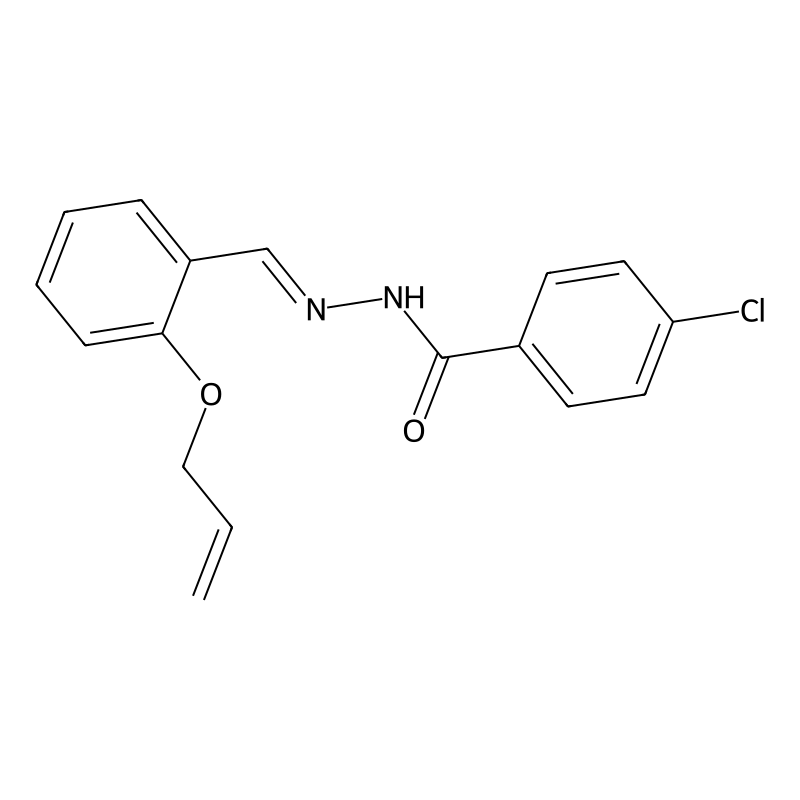

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is a synthetic organic compound characterized by its unique hydrazone structure. This compound features an allyloxy group attached to a benzylidene moiety, along with a 4-chloro substituent on the benzohydrazide framework. The molecular formula for this compound is , and it has a molecular weight of approximately 316.77 g/mol. The compound is typically synthesized as a pale yellow amorphous solid, with a melting point ranging from 158 to 160 °C .

The synthesis of N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves a nucleophilic addition reaction between 4-chlorobenzohydrazide and 4-allyloxybenzaldehyde. The reaction proceeds via the following steps:

- Formation of Hydrazone: The hydrazone is formed when the carbonyl group of the aldehyde reacts with the amino group of the hydrazide.

- Catalysis: The reaction is typically catalyzed by glacial acetic acid, which facilitates the nucleophilic attack.

- Reflux and Purification: The mixture is refluxed for several hours, followed by cooling and crystallization to purify the product .

The general reaction can be summarized as follows:

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide exhibits notable biological activities, particularly in antimicrobial studies. Research indicates that related compounds in its class have demonstrated significant anti-mycobacterial properties, suggesting potential applications in treating tuberculosis and other bacterial infections. Preliminary in vitro studies have shown that these compounds can inhibit the growth of Gram-positive bacteria, indicating their potential as antibacterial agents .

The synthesis method for N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves:

- Refluxing: A mixture of 4-allyloxybenzaldehyde and 4-chlorobenzohydrazide is refluxed in an ethanolic solution.

- Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

- Crystallization: After completion, the product is cooled, filtered, and recrystallized from ethanol to obtain pure N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide .

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide has potential applications in various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development against bacterial infections.

- Chemical Research: As a hydrazone derivative, it can be utilized in studies involving Schiff base chemistry and coordination compounds.

Interaction studies involving N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide have primarily focused on its binding affinity with specific biological targets such as enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Molecular docking studies suggest that this compound may effectively bind to the target enzyme, which is crucial for bacterial fatty acid biosynthesis . This interaction underlines its potential as an anti-tuberculosis agent.

Several compounds share structural similarities with N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N'-(2-(Allyloxy)benzylidene)-4-hydroxybenzohydrazide | Contains a hydroxy group instead of chlorine | Potential for different biological activity due to hydroxyl substitution |

| N'-(2-(Methoxy)benzylidene)-4-chlorobenzohydrazide | Methoxy group instead of allyloxy | Variation in electronic properties affecting reactivity |

| N'-(2-(Phenoxy)benzylidene)-4-chlorobenzohydrazide | Phenoxy substituent | May exhibit different solubility and binding characteristics |

These compounds highlight the uniqueness of N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide due to its specific allyloxy and chlorinated structures, which may influence its biological activity and chemical reactivity differently compared to its analogs.